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molecular formula C9H16O4 B8761307 Ethyl 2-(4-hydroxyoxan-4-yl)acetate CAS No. 401811-99-2

Ethyl 2-(4-hydroxyoxan-4-yl)acetate

Cat. No. B8761307
M. Wt: 188.22 g/mol
InChI Key: OPOXIVCDRICEEV-UHFFFAOYSA-N
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Patent
US08163773B2

Procedure details

To a solution of ethyl acetate (2.3 mL, 24 mmol) in THF (60 mL), 1M solution of lithium hexamethyldisilazide in THF (24 mL, 24 mmol) is added at −78° C. After stirring 1 hour at the same temperature, tetrahydro-4H-pyran-4-one (1.9 mL, 20 mmol) is added dropwise, and the reaction mixture is allowed to warm to rt over 2 hours. The reaction mixture is diluted with H2O and extracted with EtOAc. The combined organic phases are washed with H2O and dried over Na2SO4. Concentration under reduced pressure and filtration through silica gel give a crude product. To a solution of (4-hydroxy-tetrahydro-pyran-4-yl)-acetic acid ethyl ester (1.85 g) in 1,4-dioxane (5 mL) and H2O (5 mL), lithium hydroxide (235 mg, 9.8 mmol) is added at 0° C. After stirring for 7 hours at rt, the reaction mixture is diluted with H2O and extracted with Et2O. The aqueous layer is acidified with 1N HCl aq. and extracted with Et2O. The combined organic phases are washed with H2O and dried over Na2SO4. Concentration under reduced pressure and filtration through silica gel give a crude product. The material is used in next step without purification.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
1.85 g
Type
reactant
Reaction Step Four
Quantity
235 mg
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OCC)(=O)C.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].O1CCC(=O)CC1.C([O:26][C:27](=[O:36])[CH2:28][C:29]1([OH:35])[CH2:34][CH2:33][O:32][CH2:31][CH2:30]1)C.[OH-].[Li+]>C1COCC1.O.O1CCOCC1>[OH:35][C:29]1([CH2:28][C:27]([OH:36])=[O:26])[CH2:30][CH2:31][O:32][CH2:33][CH2:34]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.9 mL
Type
reactant
Smiles
O1CCC(CC1)=O
Step Four
Name
Quantity
1.85 g
Type
reactant
Smiles
C(C)OC(CC1(CCOCC1)O)=O
Name
Quantity
235 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 7 hours at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic phases are washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
FILTRATION
Type
FILTRATION
Details
under reduced pressure and filtration through silica gel
CUSTOM
Type
CUSTOM
Details
give a crude product
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The combined organic phases are washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
FILTRATION
Type
FILTRATION
Details
under reduced pressure and filtration through silica gel

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
OC1(CCOCC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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